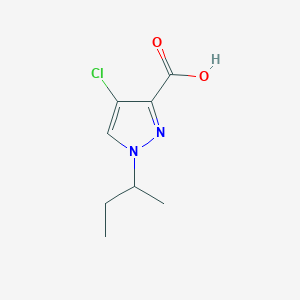
1-(butan-2-yl)-4-chloro-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(butan-2-yl)-4-chloro-1H-pyrazole-3-carboxylic acid” is a chemical compound with the CAS Number: 1006451-29-1 . The compound is also known as 1-sec-butyl-4-chloro-1H-pyrazole-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “1-(butan-2-yl)-4-chloro-1H-pyrazole-3-carboxylic acid” is derived from the butan-2-yl group, which is a four-carbon alkyl radical or substituent group . The butan-2-yl group is chiral, meaning it has a non-superimposable mirror image. The carbon atom at position 2 is a stereocenter, having four different groups attached .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis and Reactivity : 1H-pyrazole-3-carboxylic acid, closely related to 1-(butan-2-yl)-4-chloro-1H-pyrazole-3-carboxylic acid, can be converted through reactions with various binucleophiles into corresponding 1H-pyrazole-3-carboxamides and -3-carboxylate derivatives. These reactions, explored through quantum-chemical calculations, provide insights into the formation and structure of these compounds (Yıldırım, Kandemirli, & Akçamur, 2005).
Functionalization and Cyclization : The acid or its acid chloride form can be easily converted into ester or amide derivatives, and undergo cyclocondensation reactions, forming pyrazolo[3,4-d]pyridazines and other cyclic compounds. These transformations demonstrate the versatile chemical properties of this compound (Akçamur, Şener, Ipekoglu, & Kollenz, 1997).
Biological Applications
Antimicrobial and Anticancer Activities : Derivatives of 1H-pyrazole-3-carboxylic acid have shown potential in antimicrobial and anticancer activities. For instance, 2-pyrazoline derivatives have been synthesized and studied for their in vitro anticancer activity and antimicrobial properties, highlighting the compound's potential in medical research (Rathinamanivannan, Megha, Chinnamanayakar, Kumar, & Ezhilarasi, 2019).
Chitosan Schiff Bases : Incorporation of pyrazole derivatives into chitosan Schiff bases has been explored, showing promising results in antimicrobial activities. This suggests potential applications in developing new materials with biological applications (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Optical and Material Science Applications
Optical Properties : Novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, related to the compound , have been synthesized and studied for their optical nonlinearity, indicating potential use in optical limiting applications (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).
Photoluminescent Properties : Coordination compounds based on pyrazole-3-carboxylic acid have been found to exhibit interesting luminescent behaviors, suggesting applications in the field of materials science, especially in the development of new photoluminescent materials (Liu, Zhu, Chu, & Li, 2015).
Eigenschaften
IUPAC Name |
1-butan-2-yl-4-chloropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-3-5(2)11-4-6(9)7(10-11)8(12)13/h4-5H,3H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXQAXVEVDNYLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(butan-2-yl)-4-chloro-1H-pyrazole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2698936.png)

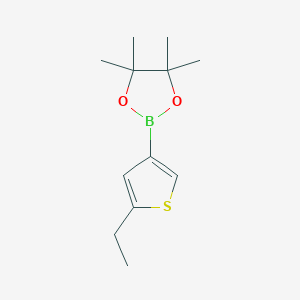

![Methyl 5-[(6-oxo-3-phenylpyridazin-1-yl)methyl]furan-2-carboxylate](/img/structure/B2698943.png)
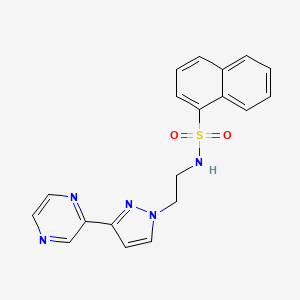
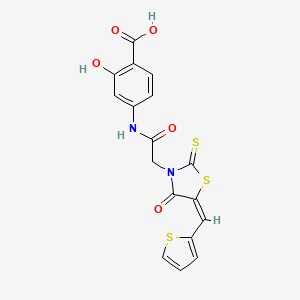
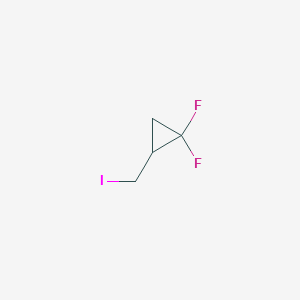
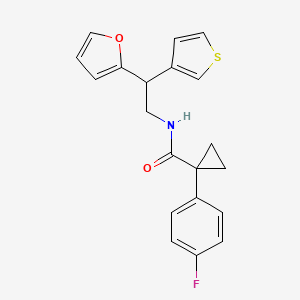
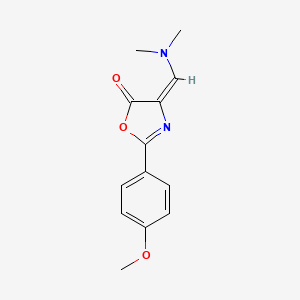

![Methyl 6-[[methyl(prop-2-enoyl)amino]methyl]pyridine-3-carboxylate](/img/structure/B2698954.png)
![2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}acetohydrazide](/img/structure/B2698955.png)
![1-(4-Iodo-2-methylphenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2698957.png)